(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound with the molecular formula C({11})H({17})NOS. This compound features a thiophene ring substituted with a methyl group and a tetrahydrofuran ring, both connected via a methylene bridge to an amine group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
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Formation of the Thiophene Derivative: : The thiophene ring is first functionalized with a methyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
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Attachment of the Methylene Bridge: : The thiophene derivative is then reacted with formaldehyde and hydrogen cyanide to form a cyanomethyl intermediate. This intermediate is subsequently reduced to the corresponding amine using hydrogen gas and a palladium catalyst.
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Formation of the Tetrahydrofuran Derivative: : Tetrahydrofuran is functionalized with a methylene group at the 2-position through a similar Friedel-Crafts alkylation process.
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Coupling Reaction: : The thiophene and tetrahydrofuran derivatives are coupled via a nucleophilic substitution reaction, where the amine group of the thiophene derivative attacks the methylene group of the tetrahydrofuran derivative, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Reagents: Industrial processes often use more robust catalysts and reagents to improve yield and reduce costs.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the amine group, converting it to an imine or a secondary amine.
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Substitution: : The methylene groups can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imines and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound is used to study enzyme interactions and metabolic pathways.
Drug Development: It serves as a scaffold for designing new pharmaceuticals.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry
Material Science: The compound is used in the development of new materials with unique properties.
Agriculture: It is being investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-thiophen-2-ylmethyl)-amine: Contains a tetrahydrothiophene ring instead of a tetrahydrofuran ring.
Uniqueness
Structural Features: The combination of a thiophene ring and a tetrahydrofuran ring connected via methylene bridges to an amine group is unique, providing distinct chemical and physical properties.
Reactivity: The presence of both sulfur and oxygen atoms in the structure offers diverse reactivity, making it a versatile compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10/h4,6,10,12H,2-3,5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUZUVORESWVGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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